molecular formula C4H4F2N2O2 B2640873 [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1934455-03-4

[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B2640873
CAS No.: 1934455-03-4
M. Wt: 150.085
InChI Key: FGLYYHKHBKVHFB-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol: is a chemical compound that features a difluoromethyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the formation of the oxadiazole ring followed by the introduction of the difluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with difluoromethyl ketones can lead to the formation of the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The difluoromethyl group can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to a biological response. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    [3-(Methyl)-1,2,4-oxadiazol-5-yl]methanol: Contains a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications .

Properties

IUPAC Name

[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2O2/c5-3(6)4-7-2(1-9)10-8-4/h3,9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLYYHKHBKVHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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